3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid
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Overview
Description
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is a complex organic compound that features a triazole ring, a difluorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to form the corresponding benzoic acid-2-((phenylthio)methyl) ester. This intermediate is then reacted with sulfur difluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Mechanism of Action
The mechanism by which 3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring and difluorophenyl group can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Similar in structure but lacks the triazole ring.
5-(2,3-Difluorophenyl)-1H-1,2,4-triazole-3-thiol: Contains the triazole ring but differs in the substituents attached.
Uniqueness
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the difluorophenyl group allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C16H11F2N3O2S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H11F2N3O2S/c17-12-6-2-5-11(13(12)18)14-19-20-16(24)21(14)8-9-3-1-4-10(7-9)15(22)23/h1-7H,8H2,(H,20,24)(H,22,23) |
InChI Key |
GXOAMAQYMXKQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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